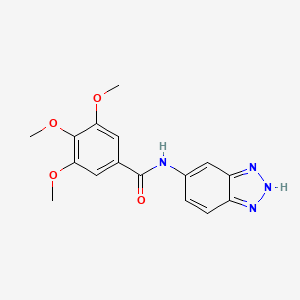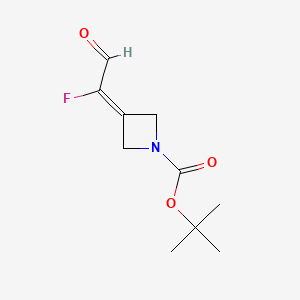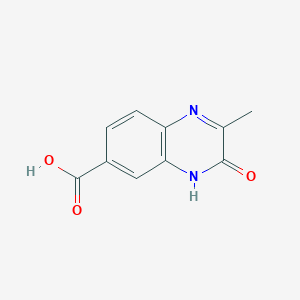
N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxy group, a nitro group, and a pyrrolidine ring attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:
Methoxylation: The addition of a methoxy group to the aromatic ring.
Acylation: The formation of the acetamide linkage.
Pyrrolidine Addition: The attachment of the pyrrolidine ring to the acetamide.
Each of these steps requires specific reagents and conditions, such as concentrated nitric acid for nitration, methanol for methoxylation, acetic anhydride for acylation, and pyrrolidine for the final step. The reactions are typically carried out under controlled temperatures and may require catalysts to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, cost-effectiveness, and environmental compliance. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the methoxy group would yield a hydroxyl derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetamide
- N-(2-Nitrophenyl)-2-(pyrrolidin-1-yl)acetamide
- N-(2-Methoxy-5-nitrophenyl)-2-(morpholin-1-yl)acetamide
Uniqueness
N-(2-Methoxy-5-nitrophenyl)-2-(pyrrolidin-1-yl)acetamide is unique due to the specific combination of functional groups and the presence of the pyrrolidine ring. This combination can result in distinct chemical properties and biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C13H17N3O4 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
N-(2-methoxy-5-nitrophenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C13H17N3O4/c1-20-12-5-4-10(16(18)19)8-11(12)14-13(17)9-15-6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3,(H,14,17) |
Clave InChI |
HJZLRCUKYLNGDJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)


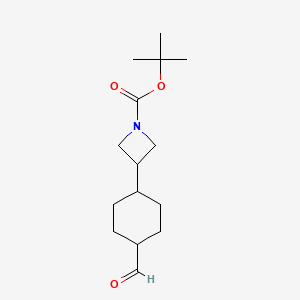
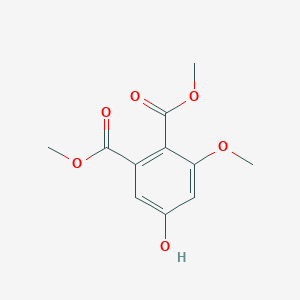

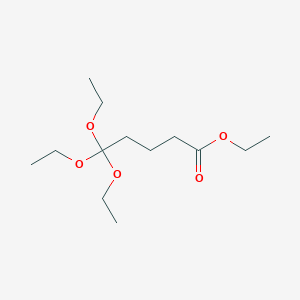

![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
